![molecular formula C13H36Ge2Si2 B14299247 [Bis(trimethylgermyl)methylene]bis(trimethylsilane) CAS No. 113765-67-6](/img/structure/B14299247.png)
[Bis(trimethylgermyl)methylene]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) is a chemical compound with the molecular formula C13H36Ge2Si2 It consists of two trimethylgermyl groups and two trimethylsilyl groups connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(trimethylgermyl)methylene]bis(trimethylsilane) typically involves the reaction of trimethylgermyl chloride with trimethylsilylmethyllithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for [Bis(trimethylgermyl)methylene]bis(trimethylsilane) are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of germyl and silyl hydrides.
Substitution: The trimethylgermyl and trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl and silyl oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium and organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of its derivatives in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as semiconductors and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [Bis(trimethylgermyl)methylene]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The trimethylgermyl and trimethylsilyl groups can interact with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[Bis(trimethylsilyl)methylene]bis(trimethylsilane): Similar in structure but contains silicon atoms instead of germanium.
[Bis(trimethylgermyl)methylene]bis(trimethylgermane): Contains germanium atoms in both positions.
[Bis(trimethylsilyl)methylene]bis(trimethylgermane): Contains a combination of silicon and germanium atoms.
Uniqueness
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) is unique due to the presence of both germanium and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113765-67-6 |
|---|---|
Fórmula molecular |
C13H36Ge2Si2 |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
[bis(trimethylgermyl)-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C13H36Ge2Si2/c1-14(2,3)13(15(4,5)6,16(7,8)9)17(10,11)12/h1-12H3 |
Clave InChI |
JLOZYZFRVCIUQB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Ge](C)(C)C)[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)


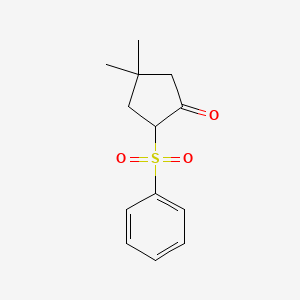
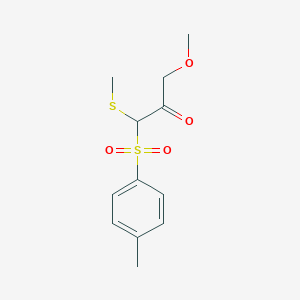
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)

silane](/img/structure/B14299212.png)
![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)

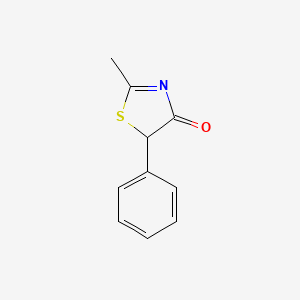
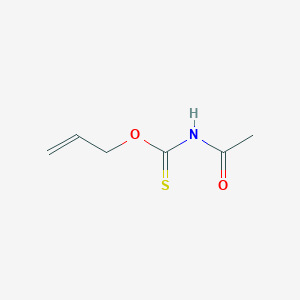
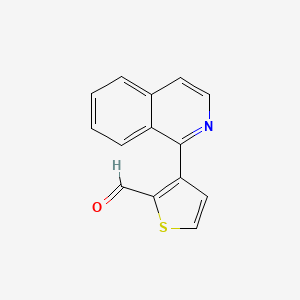
![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)
